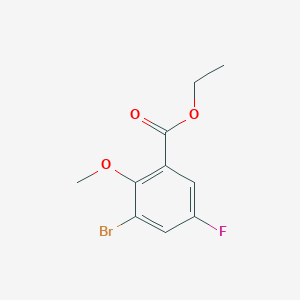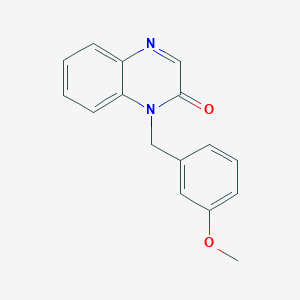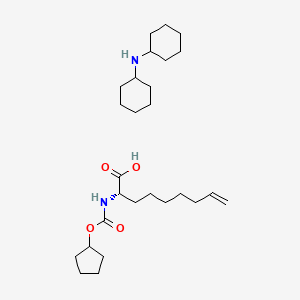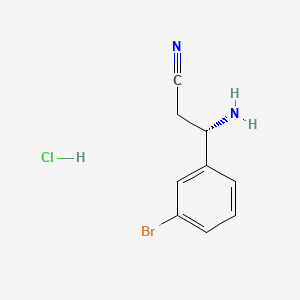
2,3,4,6-tetra-O-acetyl-|A-D-chloroglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is a chemical compound that belongs to the class of glycosyl chlorides. It is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE typically involves the acetylation of glucose followed by the introduction of a chloride group. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-acetylated glucose. This intermediate is then treated with thionyl chloride to introduce the chloride group, resulting in the formation of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyl groups.
Major Products Formed
Glycosides: Formed through substitution reactions with alcohols.
Amino Glycosides: Formed through substitution reactions with amines.
Thioglycosides: Formed through substitution reactions with thiols.
Aplicaciones Científicas De Investigación
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs to enhance their solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE primarily involves its reactivity as a glycosyl donor. The chloride group acts as a leaving group, allowing the formation of glycosidic bonds with various nucleophiles. This reactivity is enhanced by the presence of the acetyl groups, which stabilize the intermediate species formed during the reaction. The compound can target specific molecular pathways depending on the nature of the nucleophile and the resulting glycoside .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL BROMIDE: Similar structure but with a bromide group instead of a chloride group.
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE: Contains an isothiocyanate group, used for chiral derivatization.
2,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOPYRANOSE: Contains benzyl groups instead of acetyl groups, used in different synthetic applications.
Uniqueness
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is unique due to its specific combination of acetyl and chloride groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, where precise control over the reaction conditions and products is required.
Propiedades
Fórmula molecular |
C14H19ClO9 |
|---|---|
Peso molecular |
366.75 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m0/s1 |
Clave InChI |
BYWPSIUIJNAJDV-HPCHECBXSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)



![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)



